molecular formula C25H18N2O3S2 B2761552 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-84-4

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2761552
CAS No.: 361478-84-4
M. Wt: 458.55
InChI Key: XUUMSZONUSSAPN-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have also been studied for their antimicrobial activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The presence of an O-alkyl moiety at position 2, 3, and 4 of the phenyl group can affect the antimicrobial activity of the benzothiazole compounds .

Scientific Research Applications

Heterocyclic Synthesis

Research has focused on leveraging the structural complexity of this compound for the synthesis of various heterocyclic derivatives. For example, Mohareb and colleagues (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to diverse pyrazole, isoxazole, and pyrimidine derivatives, highlighting its utility in expanding heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity

Several studies have identified the antimicrobial potential of derivatives synthesized from this compound. Palkar et al. (2017) reported on a novel class of compounds derived from this chemical structure that displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). Similarly, Raval, Naik, and Desai (2012) described the synthesis of compounds under microwave irradiation, which exhibited promising antibacterial and antifungal activities, indicating a potential path for developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Chemosensors for Anions

The compound's derivatives have been used to develop chemosensors for cyanide anions, as explored by Wang et al. (2015). Their research synthesized coumarin benzothiazole derivatives that could detect cyanide anions through Michael addition reaction, showcasing the compound's application in analytical chemistry and environmental monitoring (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S2/c28-17-13-19(30-18-10-4-1-7-14(17)18)23(29)27-25-22(15-8-2-5-11-20(15)31-25)24-26-16-9-3-6-12-21(16)32-24/h1,3-4,6-7,9-10,12-13H,2,5,8,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUMSZONUSSAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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